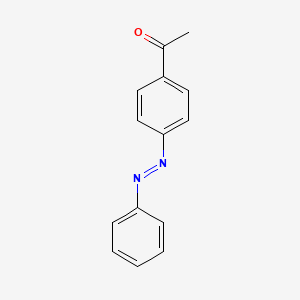

4'-(Phenylazo)acetophenone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4827-16-1 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1-(4-phenyldiazenylphenyl)ethanone |

InChI |

InChI=1S/C14H12N2O/c1-11(17)12-7-9-14(10-8-12)16-15-13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

UYXKSJRBCLSBNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylazo Acetophenone and Its Derivatives

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. numberanalytics.comcitycollegekolkata.org For 4'-(Phenylazo)acetophenone, the primary disconnection is at the azo linkage (-N=N-). This bond is retrosynthetically cleaved, suggesting a diazonium salt and an activated aromatic ring as the immediate precursors. The diazonium salt is derived from an aromatic amine, and the activated ring is typically a phenol (B47542) or an aniline (B41778) derivative.

This leads to two key precursors: a diazonium salt derived from 4-aminoacetophenone and a suitable coupling partner, such as phenol. scialert.net Further retrosynthetic analysis of 4-aminoacetophenone points to 4-nitroacetophenone as a common starting material. scispace.comresearchgate.net

A crucial intermediate in the synthesis of this compound is 4-aminoacetophenone. guidechem.com This compound is commonly synthesized through the reduction of 4-nitroacetophenone. scispace.com Various reducing agents and conditions can be employed for this transformation.

One effective method involves the use of zinc dust and ammonium (B1175870) chloride in water. In this procedure, 4-nitroacetophenone is treated with zinc and ammonium chloride, and the reaction is stirred at room temperature to yield 4-aminoacetophenone. scispace.com Another approach utilizes sodium borohydride (B1222165) in the presence of a palladium on carbon (Pd/C) catalyst. scispace.com Catalytic hydrogenation using hydrogen gas and a suitable catalyst like Ru/TiO2 has also been shown to be highly selective for the reduction of the nitro group, leaving the ketone functionality intact. researchgate.net

| Precursor | Reagents and Conditions | Product | Yield (%) |

| 4-Nitroacetophenone | Zn, NH4Cl, H2O, room temperature | 4-Aminoacetophenone | Not specified |

| 4-Nitroacetophenone | NaBH4, 10% Pd/C, H2O | 4-Aminoacetophenone | 66.89 |

| 4-Nitroacetophenone | H2, Ru/TiO2(anatase), 55-115 °C | 4-Aminoacetophenone | 99.9 (selectivity) |

Diazotization and Azo Coupling Reactions

The formation of the azo bond is the cornerstone of synthesizing this compound and related azo dyes. This process involves two main steps: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound. nih.gov

The synthesis of this compound typically begins with the diazotization of 4-aminoacetophenone. uobaghdad.edu.iq This is achieved by treating the amine with sodium nitrite (B80452) (NaNO2) in an acidic medium, usually hydrochloric acid (HCl), at a low temperature (0-5 °C) to form the corresponding diazonium salt. uobaghdad.edu.iqekb.eg This diazonium salt is highly reactive and is generally used immediately in the subsequent coupling reaction. nih.gov

The diazonium salt then undergoes an electrophilic aromatic substitution reaction with a suitable coupling partner. numberanalytics.com For the synthesis of 4-hydroxy-4'-(phenylazo)acetophenone, phenol is used as the coupling component. scialert.net

The efficiency of the azo coupling reaction is highly dependent on the reaction conditions, particularly pH and temperature. numberanalytics.comacs.org

pH: The pH of the reaction medium is a critical factor. organic-chemistry.org When coupling with phenols, the reaction is typically carried out in a mildly alkaline medium (pH 9-10). stackexchange.com This is because the phenoxide ion, formed under basic conditions, is a more powerful activating group than the hydroxyl group, thus facilitating the electrophilic attack by the diazonium ion. stackexchange.combeilstein-journals.org For coupling with aromatic amines, a slightly acidic medium (pH 4-5) is preferred to prevent the deactivation of the diazonium ion at higher pH and to avoid side reactions involving the amino group. stackexchange.combeilstein-journals.org

Temperature: Diazotization and coupling reactions are almost always performed at low temperatures, typically between 0 and 5 °C. nih.govekb.eg This is to ensure the stability of the diazonium salt, which can decompose and be explosive if isolated in a dry state at higher temperatures. nih.gov

Solvent: The choice of solvent is also important. Aqueous media are commonly used, but in some cases, organic solvents or biphasic systems may be employed to improve the solubility of the reactants. nih.gov

| Coupling Partner | Diazotizing Agent | Coupling Conditions | Product |

| Phenol | NaNO2, HCl | Alkaline (NaOH) | 4-Hydroxy-4'-(phenylazo)acetophenone |

| Methyldopa | NaNO2, HCl | Alkaline (NaOH) | Azo dye adduct |

| 4-Aminoacetophenone | NaNO2, HCl | Alkaline | Azo dye derivative |

Regioselectivity in azo coupling refers to the position on the coupling partner's aromatic ring where the diazonium ion attacks. The substitution typically occurs at the para-position relative to the activating group (e.g., -OH or -NH2). organic-chemistry.org If the para-position is already occupied, the coupling will occur at one of the ortho-positions. organic-chemistry.org This preference is governed by both electronic and steric factors. The activating group directs the electrophilic attack to the ortho and para positions, and the larger diazonium ion generally prefers the less sterically hindered para-position. numberanalytics.com For instance, the coupling of the diazonium salt of 4-aminoacetophenone with phenol yields 4-hydroxy-4'-(phenylazo)acetophenone, with the azo linkage forming at the para position of the phenol ring. scialert.netnih.gov

Post-Coupling Functionalization and Derivatization Strategies

Following the formation of the core azo structure, further chemical modifications can be introduced to synthesize a variety of derivatives with tailored properties.

A common post-coupling modification is the etherification of a hydroxyl group present on the azo compound. wipo.int For example, 4-hydroxy-4'-(phenylazo)acetophenone can be converted into a range of alkoxy derivatives. scialert.net This is typically achieved by reacting the hydroxyl group with an alkyl halide (e.g., 1-bromoalkane) in the presence of a base, such as potassium hydroxide (B78521), in a suitable solvent like methanol (B129727). scialert.net This Williamson ether synthesis approach allows for the introduction of various alkyl chains, leading to compounds with different liquid crystalline or other physicochemical properties. scialert.netscialert.net

| Starting Material | Reagent | Base | Solvent | Product |

| 4-Hydroxy-4'-(phenylazo)acetophenone | 1-Bromopropane | Potassium Hydroxide | Methanol | 1-Propyloxy-4'-(4-phenylazo)acetophenone |

| 4-Hydroxy-4'-(phenylazo)acetophenone | 1-Bromobutane | Potassium Hydroxide | Methanol | 1-Butyloxy-4'-(4-phenylazo)acetophenone |

| 4-Hydroxy-4'-(phenylazo)acetophenone | 1-Bromohexane | Potassium Hydroxide | Methanol | 1-Hexyloxy-4'-(4-phenylazo)acetophenone |

Condensation Reactions for Related Chalcone (B49325) and Hydrazone Derivatives

The carbonyl group of this compound serves as a versatile functional handle for synthesizing a variety of derivatives through condensation reactions. Notably, the Claisen-Schmidt condensation with aromatic aldehydes yields chalcones, while reaction with hydrazine (B178648) and its derivatives produces hydrazones.

Chalcone Synthesis:

The synthesis of chalcones from this compound typically involves a base-catalyzed Claisen-Schmidt condensation with various substituted aromatic aldehydes. derpharmachemica.comchemrevlett.com In this reaction, an enolate is formed from the acetophenone (B1666503) in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. jetir.org

A general synthetic route involves dissolving this compound and a substituted aldehyde in a solvent like methanol or ethanol. derpharmachemica.comchemrevlett.com A base, commonly an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is then added to the mixture, which is stirred at room temperature or gently heated for several hours. derpharmachemica.comchemrevlett.com The resulting chalcone product often precipitates from the reaction mixture and can be purified by recrystallization. jetir.org

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant A | Reactant B (Aldehyde) | Catalyst | Solvent | Product |

|---|---|---|---|---|

| This compound | Benzaldehyde (B42025) | NaOH | Ethanol | 1-(4'-(phenylazo)phenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | KOH | Methanol | 1-(4'-(phenylazo)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

Hydrazone Synthesis:

Hydrazone derivatives are prepared by the condensation reaction of this compound with hydrazine or substituted hydrazines, such as phenylhydrazine. rsc.orgpharmainfo.in The reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine derivative on the electrophilic carbonyl carbon of the acetophenone. This is followed by the elimination of a water molecule to form the C=N bond of the hydrazone. researchgate.net

The synthesis is often carried out by refluxing the reactants in a suitable solvent, such as ethanol, sometimes with the addition of a catalytic amount of acid (e.g., acetic acid). rsc.orgorgsyn.org The product hydrazone can then be isolated upon cooling and purified by recrystallization. The formation of hydrazones from N,N-dimethylhydrazones by exchange with anhydrous hydrazine has also been reported as an effective method. orgsyn.orgresearchgate.net

Table 2: Synthesis of Hydrazone Derivatives

| Reactant A | Reactant B | Conditions | Product |

|---|---|---|---|

| This compound | Hydrazine Hydrate | Ethanol, Reflux | This compound hydrazone |

| This compound | Phenylhydrazine | Acetic acid/Water, Ice bath | This compound phenylhydrazone rsc.org |

Formation of Polymeric Structures and Resins from Acetophenone-Azo Monomers

Monomers based on acetophenone and azo compounds, such as this compound, can be utilized in the synthesis of polymers and resins. These materials find applications due to the properties conferred by the rigid azo-aromatic structure and the potential for further functionalization.

Polycondensation Reactions:

Copolymer resins can be synthesized through the condensation of an acetophenone derivative, a hydrazine derivative, and an aldehyde like formaldehyde (B43269). derpharmachemica.comresearchgate.net For instance, a copolymer resin (4-MAPHF) was synthesized by the condensation of 4-methyl acetophenone and phenyl hydrazine with formaldehyde in the presence of an acid catalyst. derpharmachemica.comresearchgate.netderpharmachemica.com This process, known as polycondensation, involves heating the monomers in an acidic medium, leading to the formation of a resinous product that can be purified by dissolution and reprecipitation. derpharmachemica.comresearchgate.net The resulting resins can be characterized by various techniques including elemental analysis, spectroscopy (UV-visible, FTIR, 1H NMR), and viscometry to determine their structure, composition, and molecular weight. derpharmachemica.comresearchgate.net

Step-Growth Polymerization:

Acetophenone derivatives can also undergo step-growth copolymerization with other monomers. For example, high-molecular-weight polymers have been prepared by the ruthenium-catalyzed step-growth copolymerization of acetophenones with α,ω-dienes. acs.org This method allows for the creation of well-defined polymer structures. acs.org Azo compounds can also function as radical initiators in polymerization processes. sigmaaldrich.comfujifilm.com Azo polymerization initiators decompose upon exposure to heat or light to form nitrogen gas and carbon radicals, which then initiate the polymerization of vinyl monomers. fujifilm.com

Functional Polymers:

Polymers containing reactive functional groups, such as those derived from acetophenone-azo monomers, are a significant area of research. These functional groups provide a means for subsequent modification of the polymer to achieve desired properties for specific applications, including as adhesives, coatings, and materials for medical devices. derpharmachemica.com For example, copolymers based on glycidyl (B131873) methacrylate (B99206) (GMA) contain reactive epoxide groups that can be easily modified. scielo.br While not directly derived from this compound, this illustrates the principle of creating functional polymers that could be applied to azo-containing monomers. The synthesis of new azo-phenol-formaldehyde resins has also been reported, where the materials are characterized for their thermal and mesogenic properties. uobaghdad.edu.iq

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more sustainable, efficient, and environmentally benign. jocpr.cominnovareacademics.in These principles, including waste minimization, atom economy, and the use of safer solvents and energy-efficient methods, can be applied to the synthesis of this compound and its derivatives. jocpr.comacs.org

Microwave-Assisted Synthesis:

One significant green chemistry approach is the use of microwave irradiation to accelerate chemical reactions. scielo.org.bomdpi.com Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. scielo.org.bo The condensation reaction between acetophenone and benzaldehyde to form chalcone, for example, has been successfully carried out under microwave irradiation (170 W) for a short duration (10 minutes) in the presence of a base. scielo.org.bo A similar approach using a boric acid catalyst under microwave conditions has also been reported for the condensation of acetophenone derivatives with aldehydes. mdpi.comnih.gov These methods offer an energy-efficient alternative for synthesizing derivatives of this compound.

Solvent-Free Reactions:

Another key green chemistry strategy is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can reduce waste and avoid the hazards associated with many traditional solvents. mdpi.comrsc.org The Claisen-Schmidt condensation to produce chalcones has been effectively performed under solvent-free conditions by simply grinding the ketone and aldehyde reactants with a solid base like sodium hydroxide using a mortar and pestle. jetir.orgrsc.org This technique is simple, efficient, and produces high yields of the desired product with minimal waste. rsc.org

Table 3: Comparison of Conventional and Green Synthesis Methods for Chalcones

| Method | Conditions | Reaction Time | Key Advantages |

|---|---|---|---|

| Conventional Heating | Ethanol/Methanol, NaOH/KOH, Reflux | Several hours | Established, well-understood procedure |

| Microwave Irradiation | Alkaline conditions or Boric acid catalyst, Solvent or Solvent-free | 10-40 minutes scielo.org.bomdpi.com | Rapid, energy-efficient, higher yields scielo.org.bonih.gov |

| Solvent-Free Grinding | Solid NaOH, Mortar and Pestle | ~10 minutes rsc.org | Minimizes waste, high atom economy, simple procedure jetir.orgrsc.org |

By adopting these green chemistry approaches, the synthesis of this compound and its valuable derivatives can be made more economically and environmentally sustainable. jocpr.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 4'-(Phenylazo)acetophenone reveals a distinct set of signals that correspond to the different types of protons within the molecule. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.4 and 8.0 ppm. This complexity arises from the spin-spin coupling between adjacent protons on the two phenyl rings. The electron-withdrawing nature of the acetyl group and the azo group deshields the aromatic protons, causing them to resonate at these lower fields.

A characteristic singlet, integrating to three protons, is observed further upfield, typically around δ 2.6 ppm. This signal is attributed to the methyl protons of the acetophenone (B1666503) moiety. Its singlet nature indicates the absence of adjacent protons to couple with. The integration ratio between the aromatic and methyl protons (typically 9:3, simplified to 3:1) further corroborates the proposed structure.

Table 1: ¹H NMR Chemical Shift Data for this compound and Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.4 - 8.0 | Multiplet | 9H |

| Methyl Protons (COCH₃) | ~2.6 | Singlet | 3H |

| Reference data for Acetophenone | |||

| Aromatic Protons (ortho) | ~7.8–8.0 studyraid.com | Multiplet | 2H |

| Aromatic Protons (meta, para) | ~7.4–7.6 studyraid.com | Multiplet | 3H |

| Methyl Protons (COCH₃) | ~2.61 rsc.org | Singlet | 3H |

¹³C NMR Spectroscopic Analysis and DEPT Techniques

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the acetyl group is characteristically found at the most downfield position, typically in the range of 196-198 ppm, due to significant deshielding. rsc.org The aromatic carbons resonate in the region of approximately 122 to 153 ppm. The carbon atoms directly attached to the nitrogen atoms of the azo group and the carbon to which the acetyl group is bonded show distinct chemical shifts within this range. The methyl carbon of the acetyl group appears at a much higher field, typically around 26-27 ppm. rsc.org

Distortionless Enhancement by Polarization Transfer (DEPT) techniques are often employed to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. A DEPT-135 experiment for this compound would show positive signals for the CH and CH₃ carbons and no signal for the quaternary carbons, including the carbonyl carbon and the carbons of the phenyl rings attached to the azo group and the acetyl group. This technique is invaluable for confirming the assignments made in the broadband-decoupled ¹³C NMR spectrum. researchgate.netresearchgate.net

Table 2: ¹³C NMR Chemical Shift Data for this compound and Related Structures

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 196 - 198 |

| Aromatic Carbons | 122 - 153 |

| Methyl Carbon (CH₃) | 26 - 27 |

| Reference data for Acetophenone | |

| Carbonyl (C=O) | ~198.1 rsc.org |

| Aromatic C (quaternary) | ~137.1 rsc.org |

| Aromatic CH | ~128.2, 128.5, 133.0 rsc.org |

| Methyl Carbon (CH₃) | ~26.5 rsc.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy explores the molecular vibrations of a compound, providing a fingerprint unique to its structure and the functional groups it contains.

Characterization of Key Functional Groups by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum displays several key absorption bands that confirm its structure. A strong, sharp absorption band is consistently observed in the region of 1675-1690 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone. spcmc.ac.in The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to a non-conjugated ketone.

The N=N stretching vibration of the azo group typically appears in the range of 1400-1450 cm⁻¹, although it can sometimes be weak and difficult to distinguish from other aromatic ring vibrations. The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. The presence of these characteristic bands provides strong evidence for the successful synthesis of this compound. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1675 - 1690 |

| Azo (N=N) | Stretch | 1400 - 1450 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

| Methyl C-H | Stretch | < 3000 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which are directly related to the nature and extent of its chromophoric system.

The UV-Vis spectrum of this compound is characterized by distinct absorption bands that arise from electronic transitions within its conjugated system. researchgate.netresearchgate.netresearchgate.net Typically, two main absorption bands are observed. A high-intensity band, usually found in the ultraviolet region around 320-350 nm, is attributed to the π→π* transition of the extended conjugated system involving the phenyl rings and the azo group. A second, lower-intensity band is often observed at longer wavelengths, in the visible region around 430-450 nm, and is assigned to the n→π* transition of the azo group. masterorganicchemistry.com The exact position and intensity of these bands can be influenced by the solvent used for the analysis. studyraid.com

Analysis of Electronic Transitions and Chromophores

The chromophoric system of this compound is extensive, encompassing the two phenyl rings linked by the azo bridge (an azobenzene (B91143) moiety) and the acetyl group. The intense absorption band corresponding to the π→π* transition is characteristic of the highly conjugated azobenzene system. The weaker n→π* transition involves the promotion of a non-bonding electron from one of the nitrogen atoms of the azo group to an anti-bonding π* orbital. masterorganicchemistry.com The presence of the electron-withdrawing acetyl group can cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted azobenzene. This comprehensive electronic structure is responsible for the characteristic color of the compound.

Table 4: UV-Vis Absorption Data for this compound

| Electronic Transition | Typical Wavelength Range (λmax, nm) | Chromophore |

| π→π | 320 - 350 | Phenyl-N=N-Phenyl |

| n→π | 430 - 450 | Azo group (-N=N-) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of this compound through fragmentation analysis. The compound has a molecular formula of C₁₄H₁₂N₂O and a molecular weight of approximately 224.26 g/mol . nih.govsigmaaldrich.comchemspider.com

Under electron ionization (EI), the mass spectrum of this compound typically shows a discernible molecular ion peak (M+) at m/z 120. msu.edu However, in some cases, related acetophenone structures may fragment easily, leading to a less intense molecular ion peak. asdlib.org A prominent peak observed in the mass spectrum of acetophenone derivatives corresponds to the benzoyl cation at m/z 105, which is often the most abundant fragment. msu.eduasdlib.orgmiamioh.edu Another significant fragment can be observed at m/z 77, corresponding to the phenyl cation. asdlib.orgmiamioh.edu The fragmentation of the acetyl group can lead to the loss of a methyl radical (CH₃•), resulting in a peak at M-15. miamioh.edu For this compound, this would correspond to a fragment at approximately m/z 209.

In studies of related azobenzene compounds, mass spectrometry has been used to confirm the molecular weight of various derivatives. For instance, a series of 1-methoxyalkyloxy-4`-(4-phenylazo)acetophenone derivatives showed expected molecular ion peaks (M+1) corresponding to their calculated molecular weights. nih.gov This demonstrates the utility of MS in verifying the successful synthesis of such compounds.

Table 1: Key Mass Spectrometry Data for this compound and Related Fragments

| Ion/Fragment | m/z (mass-to-charge ratio) | Significance |

|---|---|---|

| [C₁₄H₁₂N₂O]⁺ | ~224 | Molecular Ion (M⁺) |

| [C₁₃H₉N₂O]⁺ | ~209 | Loss of methyl radical (M-15) |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound, which is crucial for confirming its empirical and molecular formula. For this compound (C₁₄H₁₂N₂O), the theoretical elemental composition can be calculated and compared against experimentally determined values.

The calculated elemental composition for C₁₄H₁₂N₂O is approximately:

Carbon (C): 74.98%

Hydrogen (H): 5.39%

Nitrogen (N): 12.49%

Oxygen (O): 7.13%

In the synthesis and characterization of various derivatives of this compound, elemental analysis has been routinely employed to validate the final products. [1, 3] For example, in the synthesis of a series of 1-methoxyalkyloxy-4`-(4-phenylazo)acetophenone liquid crystals, the experimentally found percentages of Carbon, Hydrogen, and Nitrogen were in close agreement with the calculated values for the target molecules, confirming their successful synthesis. scialert.net Similarly, studies involving the synthesis of other azo compounds and thiazole (B1198619) derivatives also rely on elemental analysis to verify the composition of the synthesized molecules. researchgate.net

Table 2: Theoretical vs. Experimental Elemental Analysis Data for a Representative Azobenzene Derivative

| Element | Theoretical % | Experimental % | Reference |

|---|---|---|---|

| Carbon (C) | 70.05 | 69.92 | scialert.net |

| Hydrogen (H) | 6.88 | 6.79 | scialert.net |

| Nitrogen (N) | 8.72 | 8.58 | scialert.net |

Data for 1-Methoxybutyloxy-4`-(4-phenylazo)acetophenone

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. [27, 29] This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While a specific single-crystal X-ray diffraction study for this compound was not found in the provided search results, the technique has been extensively used to characterize the crystal structures of related azo compounds and acetophenone derivatives. [12, 20] For instance, X-ray diffraction analysis of newly synthesized bismuth(III) complexes with acetophenone-4-methyl-3-thiosemicarbazone has been used to determine their structural properties. In another study, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, synthesized using 4'-bromoacetophenone, was confirmed by single-crystal X-ray diffraction. These studies reveal the planarity of the azo-phenyl groups and the specific conformations adopted by the molecules in the solid state. Powder X-ray diffraction (PXRD) is also used to confirm the phase purity of synthesized crystalline materials. [17, 33]

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from reaction mixtures and impurities. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most commonly used techniques. [18, 28]

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction and assessing the purity of the product. [19, 23] For acetophenone and its derivatives, a silica (B1680970) gel plate is typically used as the stationary phase due to its polarity. The mobile phase is usually a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The compound's retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic under specific conditions and can be used for identification. Visualization can be achieved under UV light, where the aromatic rings of this compound would cause fluorescence quenching, appearing as a dark spot. The presence of a single spot on the TLC plate is a good indication of the sample's purity.

High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and quantitative analysis of compounds. For acetophenone derivatives, a reverse-phase C18 column is often employed. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. [11, 21] The compound is detected as it elutes from the column, and its retention time is a characteristic property that can be used for identification and quantification. HPLC is crucial for determining the purity of the final product with high accuracy. For mass spectrometry-compatible applications, volatile buffers like formic acid can be used in the mobile phase. [5, 15]

Table 3: Typical Chromatographic Conditions for Acetophenone Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Detection |

|---|---|---|---|

| TLC | Silica Gel | Hexane:Ethyl Acetate | UV light (254 nm) |

Chemical Reactivity and Mechanistic Investigations of 4 Phenylazo Acetophenone

Reactivity of the Azo (-N=N-) Moiety

The azo group is a chromophoric unit that is characteristically reactive towards both reduction and, to a lesser extent, oxidation.

The most prominent reaction of the azo linkage is its reductive cleavage. This process breaks the nitrogen-nitrogen double bond, typically yielding two primary amine fragments. A variety of reducing agents can accomplish this transformation, ranging from catalytic hydrogenation (e.g., H₂/Pd-C) to dissolving metal reductions (e.g., Zn/HCl, SnCl₂/HCl) and hydride reagents.

The reductive cleavage of 4-dimethylaminoazobenzene by rat liver enzymes has been documented, highlighting the biological relevance of this reaction for azo compounds. nih.gov This process is crucial for the metabolic breakdown of azo dyes. nih.gov In the case of 4'-(Phenylazo)acetophenone, reductive cleavage breaks the molecule into two distinct aromatic amines.

The general mechanism for reductive cleavage involves the transfer of electrons to the azo bond, followed by protonation. numberanalytics.com This process breaks the π-bond and then the σ-bond of the N=N linkage, ultimately affording the corresponding amines after workup.

Table 1: Products of Reductive Cleavage of this compound

| Reactant | Reducing Agent System | Product 1 | Product 2 |

| This compound | e.g., Zn/HCl, H₂/Pd-C | Aniline (B41778) | 4-Aminoacetophenone |

Oxidation of the azo group in this compound is less common than reduction but can be achieved using specific oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The reaction typically results in the formation of an azoxy compound, where an oxygen atom is attached to one of the nitrogen atoms. Depending on the reaction conditions and the substitution pattern of the aromatic rings, a mixture of two isomeric azoxy compounds can be formed. Further oxidation can lead to the cleavage of the N=N bond, but this is a more vigorous and less controlled process.

Reactivity of the Acetyl (–COCH₃) Group

The acetyl group consists of a carbonyl (C=O) function and an adjacent methyl group. Both parts of this moiety exhibit characteristic reactivity.

The carbonyl carbon of the acetyl group is electrophilic due to the polarization of the C=O double bond, making it susceptible to attack by nucleophiles. libretexts.orgsavemyexams.com This fundamental reaction transforms the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic additions because they are less sterically hindered and the carbonyl carbon is more electrophilic. libretexts.org

A classic example is the addition of hydrogen cyanide (HCN), which proceeds via attack of the cyanide ion (⁻:CN) on the carbonyl carbon to form a cyanohydrin. This reaction creates a new stereocenter.

Mechanism of Nucleophilic Addition (using Nu⁻ as a generic nucleophile):

Attack of Nucleophile: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

Protonation: The resulting negatively charged oxygen (alkoxide) is protonated by a weak acid (like water or the conjugate acid of the nucleophile) to yield the final alcohol product. savemyexams.com

The acetyl group is a versatile handle for building more complex molecules through condensation reactions. The acidic α-hydrogens of the methyl group can be removed by a base to form an enolate, which acts as a carbon nucleophile.

One of the most significant reactions is the Claisen-Schmidt condensation , an aldol-type condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. chemrevlett.comrsc.org When this compound is treated with a substituted benzaldehyde (B42025) in the presence of a base (e.g., NaOH or KOH), it forms a chalcone (B49325), an α,β-unsaturated ketone. chemrevlett.comderpharmachemica.com These chalcones are valuable intermediates in the synthesis of various heterocyclic compounds.

Table 2: Representative Condensation Reactions of this compound

| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst | Product Type |

| This compound | Benzaldehyde | NaOH/EtOH | Chalcone |

| This compound | 4-Methoxybenzaldehyde | KOH/MeOH | Chalcone |

| This compound | 4-Chlorobenzaldehyde | Boric Acid/MW | Chalcone |

Derivatization can also occur at the carbonyl carbon itself through reactions with nitrogen nucleophiles, typically followed by dehydration. For instance, reaction with hydrazine (B178648) or substituted hydrazines yields hydrazones, while reaction with hydroxylamine (B1172632) produces oximes. These reactions proceed via nucleophilic addition followed by elimination of a water molecule. rasayanjournal.co.in

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

This compound has two distinct phenyl rings, and their reactivity towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of their respective substituents. byjus.com The mechanism of EAS involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Ring A (Substituted with Acetyl Group): The acetyl group (–COCH₃) is a powerful electron-withdrawing group due to both resonance and inductive effects. It deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. libretexts.orgualberta.ca For example, the Friedel-Crafts acylation of acetophenone (B1666503) itself occurs at the meta position. ualberta.ca

The outcome of an EAS reaction on this compound would depend on the reaction conditions. Due to the strong deactivating nature of the acetyl group, electrophilic attack is more likely, albeit slow, to occur on the phenyl ring attached to the azo group (Ring B), primarily at the para position due to steric hindrance at the ortho positions.

Table 3: Directing Effects for Electrophilic Aromatic Substitution

| Ring Identity | Substituent | Electronic Effect | Reactivity vs. Benzene | Directing Influence |

| Ring A | Acetyl (–COCH₃) | Electron-withdrawing | Deactivated | meta |

| Ring B | Phenylazo (–N=N–Ph) | Electron-withdrawing | Deactivated | ortho, para |

Structure-Reactivity Relationship Studies

The examination of structure-reactivity relationships provides crucial insights into how the chemical nature of a molecule governs its behavior in chemical reactions. For this compound, these studies focus on how modifying its molecular structure, particularly through the introduction of various substituents, influences its reactivity. Such investigations are fundamental to understanding reaction mechanisms and designing novel synthetic pathways.

The reactivity of aromatic azo compounds, including derivatives of this compound, is significantly influenced by the electronic properties of substituents on the aromatic rings. numberanalytics.com These effects can be quantitatively assessed using linear free-energy relationships, most notably the Hammett equation. wikipedia.org The Hammett equation, in its basic form, is given by:

log(k/k₀) = σρ

where:

k is the rate constant for a reaction with a substituted reactant.

k₀ is the rate constant for the reaction with the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and reflects its electronic effect (electron-donating or electron-withdrawing).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that electron-donating groups enhance the reaction rate, implying the development of a positive charge in the transition state. wikipedia.org

Kinetic studies on the transfer hydrogenation of a series of para-substituted azobenzenes, which are structurally analogous to this compound, provide valuable data for understanding its reactivity. In one such study, the reaction rates were determined for azobenzene (B91143) derivatives bearing different substituents. The resulting Hammett plot, a graph of log(k) versus the substituent constant (σ), yielded a straight line, indicating a linear free-energy relationship. d-nb.info This analysis produced a reaction constant (ρ) of +1.294. d-nb.info The positive sign of ρ suggests that the transition state of the rate-determining step carries a negative charge, and the reaction is thus favored by electron-withelectron-withdrawingrawing groups. d-nb.info

The effect of substituents on the rate of reaction for the transfer hydrogenation of para-substituted azobenzenes can be seen in the following table:

| Substituent (X) | Substituent Constant (σp) | Relative Rate (k/k₀) |

| -OCH₃ | -0.27 | Slower |

| -CH₃ | -0.17 | Slower |

| -H | 0.00 | 1.00 |

| -F | +0.06 | Faster |

| -Cl | +0.23 | Faster |

This table is illustrative and based on the principles of Hammett analysis for analogous systems.

Another important reaction of azobenzenes is the thermal Z-to-E isomerization. Studies on monosubstituted azobenzenes have revealed non-linear, V-shaped Hammett plots. semanticscholar.org This type of plot is indicative of a change in the reaction mechanism as the electronic nature of the substituent is varied. For electron-releasing substituents, the isomerization is believed to proceed through a rotational mechanism. In contrast, for electron-withdrawing substituents, an inversional mechanism is thought to be operative. semanticscholar.org The sensitivity of the isomerization rate and mechanism to the electronic character of the substituent underscores the intricate structure-reactivity relationships in these systems.

In the context of this compound, the acetyl group (-COCH₃) at the 4'-position is an electron-withdrawing group. Based on the principles derived from studies on analogous compounds, this group would be expected to influence the electron density of the entire conjugated system, affecting the reactivity of both the azo group and the phenyl rings. For instance, in electrophilic aromatic substitution reactions, the acetyl group is a deactivating, meta-directing group, which would decrease the reactivity of the phenyl ring to which it is attached towards electrophiles. libretexts.org Conversely, in nucleophilic reactions, the electron-withdrawing nature of the acetyl group could enhance reactivity at specific positions.

The following table summarizes the expected influence of substituents on the reactivity of the phenylazo moiety in this compound derivatives based on general principles of physical organic chemistry:

| Substituent Position | Substituent Type | Expected Effect on Azo Group Reactivity | Rationale |

| para-position of the unsubstituted phenyl ring | Electron-donating (e.g., -OCH₃, -CH₃) | Decreased reactivity in reactions with negative ρ | Stabilizes the ground state relative to a positively charged transition state. |

| para-position of the unsubstituted phenyl ring | Electron-withdrawing (e.g., -NO₂, -CN) | Increased reactivity in reactions with positive ρ | Stabilizes a negatively charged transition state. |

| ortho/meta-position of the acetyl-substituted phenyl ring | Additional Electron-withdrawing group | Further enhances electron withdrawal | Increases the electrophilicity of the system. |

Photochemical Behavior and Photoresponsive Applications

Photoinduced Isomerization Mechanisms (e.g., trans-cis Photoisomerization)

The hallmark of azobenzene-containing compounds like 4'-(Phenylazo)acetophenone is their ability to undergo trans-cis (or E/Z) photoisomerization upon irradiation with light. The thermodynamically more stable trans-isomer can be converted to the metastable cis-isomer by irradiation with UV light, typically corresponding to the strong π→π* transition. The reverse cis-trans isomerization can be triggered by visible light, which excites the weaker n→π* transition of the cis-isomer, or it can occur thermally in the dark.

The mechanism of photoisomerization in azobenzenes is a subject of extensive research. Two primary pathways have been identified:

Rotation: Isomerization occurs via rotation around the N=N double bond in the excited state.

Inversion: Isomerization proceeds through an inversion mechanism at one of the nitrogen atoms via a linear, sp-hybridized transition state.

The preferred pathway often depends on the nature of the excited state (nπ* vs. ππ), the substitution pattern on the phenyl rings, and the surrounding environment nih.gov. For many "push-pull" azobenzenes (molecules with electron-donating and electron-withdrawing groups), the rotational pathway is often considered dominant nih.gov. The acetophenone (B1666503) group acts as an electron-withdrawing group, thus this compound can be classified as a push-pull type azobenzene (B91143), suggesting a rotational mechanism may be favored. Excitation to the S1 (nπ) state is believed to lead more efficiently to isomerization via the rotational pathway, resulting in a higher quantum yield compared to excitation to the S2 (ππ*) state nih.gov.

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical process. It is defined as the number of molecules that undergo isomerization per photon absorbed. For azobenzene derivatives, the quantum yield is highly dependent on the excitation wavelength, solvent, and substitution pattern.

Table 1: Photoisomerization Quantum Yields for Representative Azobenzene Systems

| Compound/System | Transition | Excitation Wavelength (nm) | Φ (E→Z) | Φ (Z→E) | Source |

|---|---|---|---|---|---|

| AzoLA in Chloroform | π→π* | 365 | 35.4% | - | cnr.it |

| AzoLA in Chloroform | n→π* | 436 | 97% | 39% | cnr.it |

| Stilbazolium Rotaxane (Up) | - | 436 | 7% | - | unibo.it |

This table presents data for analogous compounds to illustrate typical quantum yield values, as specific data for this compound was not found.

The metastable cis-isomer of this compound can revert to the more stable trans-isomer thermally in the absence of light. The rate of this thermal back-isomerization is a crucial parameter for applications and is highly sensitive to the molecular structure and the environment. The lifetime of the cis-isomer can range from nanoseconds to days unipv.it.

For push-pull azobenzenes like this compound, the thermal isomerization is generally faster than for unsubstituted azobenzene. This is because substituents that increase the electronic push-pull character across the azo bridge lower the activation energy for the rotational isomerization pathway nih.gov. In some push-pull systems, such as hydroxyazobenzenes, the cis-isomer lifetime can change by up to 5 orders of magnitude depending on the solvent's ability to form hydrogen bonds, which facilitates the rotational pathway nih.gov. The kinetics of this process typically follow first-order decay nih.gov. The activation energy (Ea) for the thermal cis-trans conversion of azobenzene in conventional solvents is in the range of 84–104 kJ/mol nih.gov.

Table 2: Thermal Isomerization Rates for Various Azo Compounds

| Compound Class | Solvent/Condition | Half-life (τ₁/₂) or Rate Constant (k) | Source |

|---|---|---|---|

| Arylazoindole (N-methylated) | - | Minutes to 2 days | unipv.it |

| Arylazoindole (N-H) | Protic solvents | Shorter lifetimes | unipv.it |

| Naphthalene-based azo dyes | - | 8 to 276 minutes | rsc.orgresearchgate.net |

| Phenylazo-3,5-dimethylisoxazole | DMSO-d6 at 80°C | Follows first-order kinetics | researchgate.net |

This table provides examples of thermal isomerization kinetics for different classes of azo compounds to contextualize the expected behavior of this compound.

Excited State Dynamics and Photophysical Processes

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent relaxation processes are typically very rapid, occurring on the femtosecond to picosecond timescale, and compete with isomerization. For azobenzene derivatives, the deactivation of high-energy excited states can involve multiple distinct excited-state lifetimes rsc.orgresearchgate.netrsc.org. The isomerization process itself is an ultrafast event, proceeding through conical intersections that facilitate rapid, non-radiative decay from the excited state back to the ground state nih.gov.

Azobenzene derivatives are famously non-fluorescent. The quantum yield of fluorescence is extremely low because the ultrafast photoisomerization process provides a highly efficient non-radiative decay channel that outcompetes fluorescence.

However, the acetophenone component is known to exhibit phosphorescence. Acetophenone itself phosphoresces from its lowest triplet state (T1), which is typically a ³(n,π*) state nih.gov. This phosphorescence is usually observed only at low temperatures in rigid media, with lifetimes of less than 1 millisecond nih.gov. It is possible that for this compound, after excitation, intersystem crossing could populate the triplet state localized on the acetophenone moiety, potentially leading to phosphorescence under specific conditions, although this would compete with the rapid isomerization dynamics of the azo group.

Transient absorption spectroscopy (TAS) is a powerful technique used to study the excited-state dynamics and detect short-lived intermediates in photochemical reactions. In a TAS experiment, a sample is excited by a short "pump" pulse of light, and the resulting changes in absorption are monitored by a "probe" pulse at various time delays.

For azobenzene systems, TAS reveals complex dynamics with multiple lifetimes, corresponding to different processes such as internal conversion from higher to lower excited states (e.g., S2→S1) and the subsequent decay back to the ground state, which is coupled with the isomerization itself rsc.orgresearchgate.net. The spectra often show features of excited-state absorption (ESA), where the excited molecule absorbs the probe light to transition to an even higher excited state. For acetophenone, TAS has been used to observe its triplet excited state, which has a characteristic absorption spectrum researchgate.net. In a study of this compound, one would expect to observe transient species related to the excited singlet states of the azobenzene moiety on ultrafast timescales (femtoseconds to picoseconds) as the molecule proceeds along the isomerization coordinate. On longer timescales (nanoseconds to microseconds), it might be possible to detect triplet states, potentially localized on the acetophenone group, if intersystem crossing is a competing deactivation pathway researchgate.netnih.govrsc.org.

Photochemical Reactions and Transformations

While reversible trans-cis isomerization is the primary photochemical process for this compound, other irreversible photochemical reactions can occur, particularly under prolonged irradiation or with high-energy UV light.

For some azobenzene derivatives, photochemical cyclodehydrogenation to form benzo[c]cinnoline structures has been reported. Another potential reaction is the cleavage of the N=N bond scilit.com. Furthermore, the acetophenone moiety itself can undergo photochemical reactions. The photolysis of acetophenone is known to generate phenyl radicals, which can lead to subsequent reactions rsc.org. Therefore, under certain conditions, the irradiation of this compound could potentially lead to a mixture of products resulting from isomerization, cyclization, and fragmentation. These side reactions are generally less efficient than isomerization but can affect the long-term stability and photofatigue of the compound in applications. Other named photochemical reactions in organic chemistry include processes like the Nazarov cyclization and the Paterno-Buchi reaction, although these are not directly characteristic of the azobenzene core functionality thermofisher.com.

Norrish Type I and II Reactions (considering the acetophenone moiety)

The acetophenone portion of the molecule contains a carbonyl group, which is known to undergo Norrish Type I and Type II photochemical reactions upon UV irradiation. These reactions involve the cleavage of bonds adjacent to the carbonyl group.

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent methyl group, which would lead to the formation of a benzoyl radical and a methyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as recombination, decarbonylation, or hydrogen abstraction from the solvent or other molecules.

Norrish Type II Reaction: This intramolecular reaction requires the presence of a γ-hydrogen atom that can be abstracted by the excited carbonyl group. In the case of this compound, the absence of an alkyl chain with an accessible γ-hydrogen on the acetophenone moiety itself makes a classical Norrish Type II reaction unlikely. However, the possibility of intramolecular hydrogen abstraction from other parts of the molecule, influenced by its specific conformation, cannot be entirely ruled out without experimental evidence.

It is important to note that no specific studies detailing the Norrish Type I or II reactions for this compound have been found in the reviewed literature. The table below outlines the general products expected from these reactions for a generic acetophenone derivative.

| Reaction Type | Initial Reactant | Key Intermediate(s) | Potential Final Product(s) |

| Norrish Type I | Acetophenone moiety | Benzoyl radical, Methyl radical | Recombined starting material, Ethane, Carbon monoxide, Phenyl radical |

| Norrish Type II | Acetophenone moiety with γ-H | 1,4-biradical | Alkene, Enol (tautomerizes to a ketone) |

Photocatalysis and Photoredox Chemistry using Acetophenone Derivatives

Acetophenone and its derivatives are known to act as photosensitizers in photocatalysis and photoredox chemistry. Upon absorption of light, they can be excited to a triplet state and then transfer this energy to other molecules, initiating chemical reactions.

The acetophenone moiety in this compound could potentially be utilized in photoredox catalytic cycles. In such a scenario, the excited state of the acetophenone could act as either an oxidant or a reductant, facilitating single-electron transfer (SET) processes with a substrate. However, the presence of the electron-rich and photoactive azobenzene group would likely influence the electronic properties and excited-state dynamics of the acetophenone moiety, potentially leading to competing photochemical pathways such as trans-cis isomerization of the azo group.

A thorough search of the scientific literature did not yield any studies where this compound was specifically employed as a photocatalyst or in photoredox reactions. The potential applications in this area remain speculative and would require dedicated research to be confirmed.

Applications in Photoresponsive Materials

The azobenzene unit in this compound is the basis for its expected photoresponsive properties. Azobenzene and its derivatives are well-known for their reversible trans-cis photoisomerization, which leads to significant changes in their molecular geometry, dipole moment, and absorption spectra. These changes can be harnessed in various photoresponsive materials.

Role in Reversible Optical Storage Systems

Materials containing azobenzene derivatives are promising candidates for reversible optical data storage. The two distinct isomers, trans and cis, can represent the "0" and "1" states of a binary data system. Information can be written and erased by using light of different wavelengths to induce the forward and reverse isomerization. The acetophenone group could potentially influence the thermal stability of the cis isomer and the quantum yields of isomerization, which are critical parameters for optical storage materials. However, no data on the performance of this compound in optical storage systems is currently available.

Integration into Photorefractive Devices

Photorefractive materials are capable of reversibly changing their refractive index upon exposure to light. This effect arises from the photogeneration of charge carriers, their transport, and subsequent trapping, which creates a space-charge field that modulates the refractive index via the electro-optic effect. Azobenzene-containing molecules can contribute to the photorefractive effect through photo-orientation and the resulting anisotropy of the material. While the general principle is established for azobenzene polymers, the specific contribution and suitability of this compound for photorefractive applications have not been investigated.

Use in Holographic Grating Fabrication

Azobenzene-containing polymers are widely used for the fabrication of holographic gratings. The photoisomerization of the azobenzene units can lead to the formation of surface relief gratings (SRGs) and/or refractive index gratings. The ability to write and erase these gratings with light makes them attractive for applications in diffractive optics and holography. The specific characteristics of this compound, such as its molecular size and the presence of the polar acetophenone group, could influence the efficiency and stability of the gratings. Once again, there is a lack of specific research on the use of this particular compound in holographic applications.

The table below summarizes the potential roles of the azobenzene moiety in photoresponsive materials, which are inferred for this compound but not experimentally verified.

| Application Area | Underlying Principle | Potential Role of this compound |

| Reversible Optical Storage | Trans-cis photoisomerization | The two isomers could serve as distinct data states. |

| Photorefractive Devices | Photo-induced change in refractive index | Photo-orientation of the molecule could contribute to the photorefractive effect. |

| Holographic Grating Fabrication | Formation of surface relief or refractive index gratings | Light-induced isomerization could be used to create holographic patterns. |

Complexation Chemistry and Supramolecular Assemblies

Coordination Chemistry of 4'-(Phenylazo)acetophenone as a Ligand

The coordination chemistry of this compound is dictated by the presence of electron-donating atoms, specifically the nitrogen atoms of the azo group and the oxygen atom of the carbonyl group. These sites allow the molecule to act as a ligand, binding to metal centers to form coordination complexes.

Binding Modes and Chelation Sites

While direct structural studies on this compound complexes are limited, its binding modes can be inferred from related azo dye complexes. Azo compounds often act as bidentate ligands, coordinating to a metal ion through two donor atoms to form a stable chelate ring. For derivatives of this compound that include a hydroxyl group, coordination typically occurs through the deprotonated hydroxyl oxygen and one of the nitrogen atoms from the azo group. researchgate.netresearchgate.net In the absence of such a hydroxyl group, as in the parent this compound, the most likely coordination sites are the carbonyl oxygen of the acetophenone (B1666503) group and a nitrogen atom from the azo group. This bidentate chelation would result in the formation of a stable five or six-membered ring structure with the metal ion. researchgate.net The lone pair of electrons on the nitrogen atom of the azomethine group is of considerable chemical and biological importance in the formation of such complexes. arpgweb.com

Influence of Substituents on Ligand Properties

The electronic properties of the this compound ligand can be systematically tuned by introducing various substituents onto its phenyl rings. These modifications can significantly impact the ligand's coordination behavior and the stability of the resulting metal complexes. nih.gov

The introduction of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or amino (-NH2), increases the electron density on the coordinating azo and carbonyl groups. This enhancement of electron-donating ability generally leads to stronger ligand-to-metal sigma (σ) donation, thereby increasing the stability of the metal complex. nih.govmdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Mn(II), Fe(II), Cr(III), Co(II), Ni(II), Cu(II), Zn(II))

Transition metal complexes of ligands similar to this compound are generally synthesized by refluxing the ligand with the corresponding metal chloride or nitrate (B79036) salt in a solvent like ethanol. arpgweb.com For instance, studies on related azo dyes have successfully produced complexes with a range of divalent metal ions including Mn(II), Co(II), Ni(II), and Cu(II). researchgate.net The resulting complexes are often colored solids, stable in air, and soluble in polar organic solvents like DMF and DMSO.

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis (C, H, N) helps to confirm the metal-to-ligand stoichiometry. Infrared (IR) spectroscopy is crucial for identifying the coordination sites; a shift in the vibrational frequencies of the C=O and N=N bands upon complexation provides direct evidence of their involvement in binding. researchgate.net Electronic (UV-Vis) spectroscopy gives insight into the geometry of the complex through the analysis of d-d electronic transitions. researchgate.net Magnetic susceptibility measurements are used to determine the magnetic properties of the complexes, which helps in deducing the geometry and the spin state of the central metal ion. researchgate.net

Table 1: Expected Properties of Transition Metal Complexes with Azo Ligands

| Metal Ion | Typical Geometry | Magnetic Moment | Color |

|---|---|---|---|

| Mn(II) | Octahedral | High-spin | Pale Pink |

| Fe(II) | Octahedral | High-spin | Green/Pale Green |

| Cr(III) | Octahedral | Paramagnetic | Green/Violet |

| Co(II) | Octahedral/Tetrahedral | High-spin | Pink/Blue |

| Ni(II) | Octahedral | Paramagnetic | Green |

| Cu(II) | Square Planar/Distorted Octahedral | Paramagnetic | Blue/Green |

| Zn(II) | Tetrahedral | Diamagnetic | Colorless |

This table is based on general observations for transition metal complexes and may vary for specific complexes of this compound.

Lanthanide Metal Complexes (e.g., La(III), Ce(III), Sm(III), Eu(III), Dy(III))

The synthesis of lanthanide complexes follows a similar methodology, where the ligand is reacted with a lanthanide(III) nitrate salt in a solvent mixture like methanol (B129727) and acetonitrile (B52724). mdpi.com Studies on analogous azo dyes have shown the formation of mononuclear complexes with La(III), Ce(III), Sm(III), Eu(III), and Dy(III), typically exhibiting a 1:3 metal-to-ligand ratio. researchgate.netresearchgate.net

Characterization techniques for these complexes are similar to those used for transition metals. Molar conductance measurements in solvents like DMF are used to determine if the complexes are electrolytic or non-electrolytic in nature. researchgate.net For lanthanide complexes, luminescence spectroscopy is particularly valuable, as many lanthanide ions exhibit characteristic emission spectra upon sensitization by the organic ligand. rsc.org 1H-NMR and 13C-NMR spectroscopy can also be employed, especially for diamagnetic complexes like those of La(III), to elucidate the structure in solution. researchgate.net

Table 2: Expected Properties of Lanthanide(III) Complexes with Azo Ligands

| Metal Ion | Magnetic Moment | Luminescence |

|---|---|---|

| La(III) | Diamagnetic | Typically non-luminescent |

| Ce(III) | Paramagnetic | UV/Blue emission |

| Sm(III) | Paramagnetic | Orange-red emission |

| Eu(III) | Paramagnetic | Strong red emission |

| Dy(III) | Paramagnetic | Yellow emission |

This table is based on general observations for lanthanide complexes and may vary for specific complexes of this compound.

Geometry and Electronic Structure of Metal Complexes

The geometry and electronic structure of the metal complexes are intrinsically linked and are determined by the nature of the metal ion, its oxidation state, and the ligand itself. usd.edu

For first-row transition metals, the coordination number and geometry are influenced by the d-electron count and the ligand field strength. Common geometries include tetrahedral (e.g., for Zn(II)) and octahedral (e.g., for Cr(III), Co(II), Ni(II)). libretexts.org Square planar geometries are often observed for d8 ions like Ni(II) and Cu(II). researchgate.netlibretexts.org The electronic structure of these complexes is described by ligand field theory, which considers the splitting of the metal d-orbitals by the electric field of the ligands. This splitting gives rise to the characteristic colors and magnetic properties of the complexes. researchgate.net

Lanthanide ions are larger and have their valence 4f orbitals well-shielded, leading to predominantly electrostatic interactions with ligands and higher coordination numbers, typically 8 or 9. researchgate.net For azo dye complexes with a 1:3 metal-to-ligand stoichiometry, an octahedral geometry around the six-coordinate metal ion has been proposed. researchgate.netresearchgate.net The electronic structure of lanthanide complexes is characterized by sharp, line-like absorption and emission bands arising from f-f transitions. The magnetic properties are determined by the number of unpaired 4f electrons, with La(III) (f0) being diamagnetic and most other Ln(III) ions being paramagnetic. researchgate.net

Applications in Advanced Materials and Nanotechnology

Liquid Crystalline Materials Based on 4'-(Phenylazo)acetophenone Derivatives

Derivatives of this compound are prime candidates for creating liquid crystalline materials, a state of matter with properties between those of conventional liquids and solid crystals. scialert.netfrontiersin.org These materials are central to technologies like optical displays and sensors. mdpi.com

The ability of a molecule to form a liquid crystal phase (a property known as mesogenicity) is intimately linked to its molecular structure. whiterose.ac.uk Key design principles for these compounds, known as mesogens, include:

A Rigid Core: Mesogenic molecules typically possess a rigid, elongated core that promotes the necessary orientational ordering. whiterose.ac.ukuobaghdad.edu.iq The flat, stiff azobenzene (B91143) unit in this compound provides this essential rigidity. scialert.netuobaghdad.edu.iq

Flexible Terminal Chains: The attachment of flexible alkyl or alkoxy chains to the rigid core helps to lower the melting point and stabilize the liquid crystal phase by disrupting perfect crystalline packing. whiterose.ac.ukmdpi.com Increasing the length of these terminal chains can enhance the stability of certain mesophases. mdpi.com

Terminal Functional Groups: The nature of the groups at the ends of the molecule plays a crucial role in determining the stability and type of mesophase formed. mdpi.com

In one study, a series of calamitic liquid crystals were synthesized from this compound. The process involved diazotization of 4-Aminoacetophenone, coupling with phenol (B47542), and subsequent etherification to attach alkyloxy chains of varying lengths to the core structure. scialert.net This demonstrates the practical application of these design principles to create novel liquid crystal materials.

Liquid crystal systems are broadly classified based on the primary means of inducing the mesophase.

Thermotropic Liquid Crystals: These are pure compounds that exhibit liquid crystalline behavior within a specific temperature range. scialert.net As the temperature of a thermotropic material is raised, it transitions from a solid to a liquid crystal phase and then to an isotropic liquid at a higher temperature. frontiersin.org The derivatives of 1-methoxyalkyloxy-4'-(4-phenylazo)acetophenone are examples of thermotropic mesogens. scialert.net Research has shown that compounds in this series with short to medium terminal chains exhibit an enantiotropic Smectic A (SmA) phase, meaning the phase is observed on both heating and cooling. scialert.net The derivative with a longer C8 alkyl chain showed a monotropic SmA phase, which appears only on cooling from the isotropic liquid state. scialert.net

Table 1: Mesomorphic Properties of 1-methoxyalkyloxy-4'-(4-phenylazo)acetophenone Derivatives

| Compound | Terminal Group (R) | Heating Transition (°C) | Cooling Transition (°C) | Mesophase Type |

|---|---|---|---|---|

| 4a | C3H7 | Cr → 131.0 → SmA → 136.0 → I | I → 134.0 → SmA → 125.0 → Cr | Enantiotropic Smectic A |

| 4b | C4H9 | Cr → 126.0 → SmA → 139.0 → I | I → 137.0 → SmA → 121.0 → Cr | Enantiotropic Smectic A |

| 4c | C5H11 | Cr → 123.0 → SmA → 141.0 → I | I → 139.0 → SmA → 119.0 → Cr | Enantiotropic Smectic A |

| 4d | C6H13 | Cr → 118.0 → SmA → 143.0 → I | I → 141.0 → SmA → 114.0 → Cr | Enantiotropic Smectic A |

| 4e | C8H17 | Cr → 125.0 → I | I → 123.0 → (SmA) → 116.0 → Cr | Monotropic Smectic A |

Data sourced from Science Alert. scialert.net Note: Cr = Crystal, SmA = Smectic A, I = Isotropic liquid. Parentheses indicate a monotropic phase.

Lyotropic Liquid Crystals: These systems are formed when an amphiphilic compound is dissolved in a suitable solvent, typically water. frontiersin.orgwikipedia.org The formation and type of mesophase depend on the concentration of the amphiphile. wikipedia.org While this compound itself is not typically used in lyotropic systems, its derivatives could potentially be functionalized with hydrophilic heads and hydrophobic tails to induce such behavior.

Polymeric and Resin-Based Materials

The functional groups on this compound allow it to be incorporated into polymers and resins, creating materials with tailored properties for specialized applications.

Copolymers are polymers derived from two or more different types of monomers. The process of polycondensation, where monomers join together with the loss of a small molecule like water, is a common method for synthesizing such materials. derpharmachemica.comtechscience.cn

The chemical structure of this compound, with its acetyl group, makes it a candidate for polycondensation reactions. For instance, related acetophenone (B1666503) compounds have been used to synthesize copolymer resins. derpharmachemica.comresearchgate.net A copolymer resin was successfully synthesized through the polycondensation of 4-methyl acetophenone and phenyl hydrazine (B178648) with formaldehyde (B43269). derpharmachemica.comresearchgate.net This suggests that this compound could similarly react with other monomers, such as formaldehydes or diamines, to produce novel copolymers. The resulting polymers would embed the photoactive azobenzene unit directly into the polymer backbone, potentially creating materials for use in coatings, adhesives, or semiconductors. derpharmachemica.combhu.ac.in

Cross-linking involves forming chemical bonds between polymer chains to create a three-dimensional network. ebeammachine.com This process significantly enhances a polymer's mechanical strength, thermal stability, and chemical resistance. ebeammachine.com Cross-linked polymers are essential in applications ranging from durable resins and adhesives to medical devices. ebeammachine.comgoogle.com

Polymers derived from this compound could be cross-linked to create robust, functional materials. The ketone group or the aromatic rings could serve as sites for cross-linking reactions. The resulting cross-linked network would lock the polymer chains in place, improving durability. ebeammachine.com This approach could be used to create thermosetting resins that harden irreversibly upon heating. google.com Furthermore, the incorporation of the azobenzene moiety would yield a cross-linked material that is also photoresponsive, making it suitable for applications like smart coatings or actuators that change shape in response to light. The development of cross-linked ferroelectric polymers for memory applications demonstrates the potential of using this technique to create materials for advanced electronics. the-innovation.org

Photoactive Thin Films and Coatings

Thin films and coatings are crucial for modifying the surface properties of materials, providing protection, or adding functionality for electronic and optical devices. bruker.com The photoisomerization of the azobenzene unit in this compound makes it an excellent candidate for developing photoactive thin films. mdpi.com

When exposed to UV light, the stable trans isomer of the azobenzene molecule converts to the less stable cis isomer. This process is reversible upon exposure to visible light or heat. This molecular switching can be harnessed to control the properties of a material at the macroscopic level.

When derivatives of this compound are incorporated into polymers and cast as a thin film, this photo-switching capability can be used to alter the film's surface topography, color, or alignment. mdpi.comnih.gov For example, this effect could be used to create optical data storage devices, where information is written and erased with light. The color change associated with the azo chromophore also makes it suitable for tunable optical coatings and filters. rsc.org Research into thin films of photoactive polymer blends shows that controlling the morphology of such films is key to their performance in applications like photovoltaics. nih.gov The ability to create responsive surfaces by anchoring liquid crystals to thin metallic films further highlights the synergy between these advanced materials. rsc.org

Potential in Smart Materials and Actuators

Smart materials, also known as responsive materials, are engineered to exhibit a controllable and reversible change in their properties in response to external stimuli. researchgate.net The incorporation of this compound and its derivatives into larger systems, such as polymers, imparts photo-responsive capabilities, primarily due to the azobenzene moiety.

The core mechanism behind this photo-responsiveness is the reversible trans-cis isomerization of the nitrogen-nitrogen double bond (N=N) in the azobenzene group upon irradiation with light of specific wavelengths. ekb.eg The trans isomer is generally the more thermodynamically stable form. When exposed to UV light (typically around 365 nm), it converts to the higher-energy cis isomer. This process can be reversed by irradiation with visible light (typically above 440 nm) or by thermal relaxation. ekb.egacs.org

Research has demonstrated the application of this principle in several areas:

Photo-responsive Polymers: Polymers functionalized with azobenzene derivatives can exhibit photo-controlled physical properties. This has been explored for creating materials that can change shape, control ion flow in membranes, or act as light-gated release systems. ekb.eg

Molecularly Imprinted Polymers (MIPs): Azobenzene-containing functional monomers have been used to create MIPs with photo-regulated binding and release capabilities. For example, a photo-responsive MIP was fabricated for the controlled uptake and release of caffeine, where the binding affinity of the imprinted sites could be reversibly altered by UV and visible light. ekb.eg

Photo-mechanical Actuators: The mechanical stress generated by the collective isomerization of billions of azobenzene molecules within a material can be harnessed to create photo-mechanical actuators. These materials can bend, stretch, or contract when exposed to light, converting light energy directly into mechanical work. While direct studies on this compound for this purpose are specific, the broader class of azobenzene-containing materials is a major focus in the development of soft robotics and light-driven devices. ekb.eg

The presence of the acetophenone group offers a convenient chemical handle for covalently incorporating this photo-switchable unit into various material architectures, from polymer chains to self-assembled monolayers on surfaces.

Corrosion Inhibition Studies (Derived from Acetophenone Scaffolds)

The search for effective corrosion inhibitors is crucial for protecting metallic assets in various industrial applications. Organic compounds containing heteroatoms (like N, O, S) and π-electrons are known to be effective inhibitors because they can adsorb onto the metal surface, forming a protective barrier against corrosive agents. researchgate.netekb.eg Azo compounds, particularly those derived from scaffolds like acetophenone, have been investigated for this purpose. ekb.egimpactfactor.org

The efficacy of these compounds stems from their molecular structure. The azobenzene group, with its π-electrons and nitrogen lone pairs, and the acetyl group, with its oxygen atom, are active centers for adsorption onto metal surfaces. researchgate.netekb.eg This adsorption can be physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer between the inhibitor molecules and the metal's d-orbitals), leading to the formation of a protective film that impedes both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. ekb.egnih.gov

Studies on derivatives of this compound have demonstrated their potential as corrosion inhibitors for carbon steel in acidic environments, which are common in industrial processes like acid pickling and cleaning. ekb.egekb.eg

One study investigated an asymmetric azo compound synthesized from 4-amino acetophenone, a direct precursor to the titular compound. ekb.egekb.eg The research evaluated its performance as a corrosion inhibitor for carbon steel in a 1 M HCl solution using potentiodynamic polarization techniques. The results showed that the inhibition efficiency (IE) increased with the concentration of the inhibitor.

Table 1: Corrosion Inhibition Efficiency of an Azo Compound Derived from 4-Amino Acetophenone Data derived from a study on (E)-1-(4-((3-(tert-butyl)-2-hydroxy-5-methoxyphenyl) diazenyl) phenyl) ethan-1-one in 1 M HCl at 298 K. ekb.eg

| Inhibitor Concentration (M) | Corrosion Current Density (Icorr, µA/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | 1120 | - |

| 1 x 10⁻⁵ | 350 | 68.75 |

| 5 x 10⁻⁵ | 210 | 81.25 |

| 1 x 10⁻⁴ | 150 | 86.60 |

| 5 x 10⁻⁴ | 100 | 91.07 |

| 1 x 10⁻³ | 80 | 92.85 |

| 5 x 10⁻³ | 60 | 94.64 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.